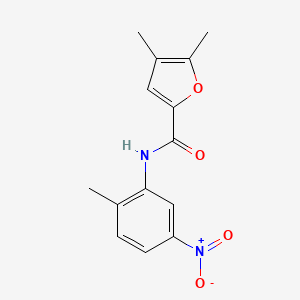![molecular formula C10H11N5OS B5855167 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide CAS No. 6045-28-9](/img/structure/B5855167.png)
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly known as MTA or 5-MTA and is a member of the tetrazole family of compounds. MTA has been found to exhibit a range of biological and pharmacological properties that make it a promising candidate for further investigation.
作用機序
The mechanism of action of MTA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators. MTA has also been found to inhibit the growth of certain types of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
MTA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. MTA has also been found to reduce the activity of certain enzymes that are involved in the production of these mediators. In addition, MTA has been found to induce apoptosis in certain types of cancer cells, leading to their death.
実験室実験の利点と制限
One advantage of using MTA in lab experiments is its ability to selectively target certain enzymes and cell types. This makes it a useful tool for investigating the role of these enzymes and cells in various biological processes. However, one limitation of using MTA in lab experiments is its potential toxicity, which can limit its usefulness in certain applications.
将来の方向性
There are several future directions for research involving MTA. One area of interest is its potential use as a diagnostic tool for certain types of cancer. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of MTA and its potential applications in medicine.
合成法
MTA can be synthesized using a variety of methods, including the reaction of phenylacetyl chloride with sodium azide, followed by reaction with methyl thiocyanate. Another method involves the reaction of phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium azide and methyl thiocyanate to form MTA.
科学的研究の応用
MTA has been extensively studied for its potential applications in medicine. It has been found to exhibit a range of biological and pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor activities. MTA has also been investigated for its potential use as a diagnostic tool for certain types of cancer.
特性
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-15-10(12-13-14-15)17-7-9(16)11-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCMEWPHGBUIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975848 |
Source


|
| Record name | 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylacetamide | |
CAS RN |
6045-28-9 |
Source


|
| Record name | 2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5855181.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)

